Hexaglyceryl distearate

Overview

Description

Hexaglyceryl distearate, also known as Polyaldo® HGDS, is a tan, wax-like bead with a bland odor . It is a product of hexaglyceryl and distearate and is Kosher Food Grade . It is used in various food products like cake mixes, whipped creams, frozen desserts, and chewing gums .

Synthesis Analysis

The synthesis of similar compounds like Ethylene Glycol Distearate (EGDS) has been described in the literature. The process involves the esterification of ethylene glycol and stearic acid using a solid acid catalyst under microwave irradiation in a solvent-free system . Another method involves the preparation of glycerol monostearate from glycerol carbonate and stearic acid .

Molecular Structure Analysis

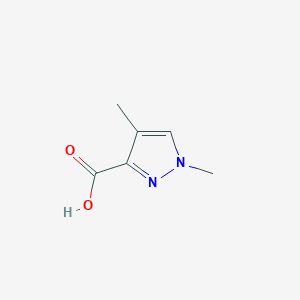

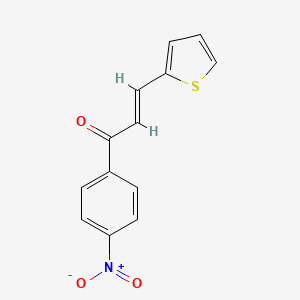

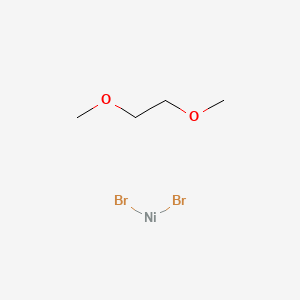

The molecular formula of Hexaglyceryl distearate is C45H88O9 and it has a molecular weight of 773.2 g/mol.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds like EGDS have been described. The synthesis involves esterification of ethylene glycol and stearic acid . Another method involves the reaction of glycerol carbonate with stearic acid .

Physical And Chemical Properties Analysis

Hexaglyceryl distearate appears as a tan, wax-like bead with a bland odor . Similar compounds like Glycol Stearate, Glycol Stearate SE, and Glycol Distearate are white to cream-colored waxy solids .

Scientific Research Applications

1. High-Performance Liquid Chromatography (HPLC) Analysis

- Research has developed a method using HPLC for quantifying various glycerides, including mono-, di-, and triglycerides, employing infrared detection. This technique, which can potentially be applied to hexaglyceryl distearate, offers precise measurement capabilities for complex mixtures of glycerides (Payne-Wahl et al., 1981).

2. Drug Delivery Systems

- Glyceryl monostearate, a related compound, has been studied for its self-assembling properties, leading to potential applications in drug delivery. This could imply similar applicative possibilities for hexaglyceryl distearate in creating vesicles for targeted drug delivery (Marwah et al., 2018).

3. Liquid Crystal Formulations

- A study on diglycerol monoisostearate for preparing nanostructured liquid crystal dispersions, or hexosomes, indicates potential applications for hexaglyceryl distearate in formulating stable liquid crystal structures, which could be used in various fields including pharmaceuticals and cosmetics (Magana et al., 2019).

4. Biofuel Production

- In the context of biofuel production, triglycerides like tristearate have been used as model compounds for the total hydrogenation of vegetable oils. This suggests a potential application area for hexaglyceryl distearate in renewable energy research, particularly in biofuel production processes (Smejkal et al., 2008).

5. Biomedical Imaging

- Diethylene glycol distearate, a structurally similar compound, has been used as an embedding medium for transmission electron microscopy, suggesting potential applications for hexaglyceryl distearate in biomedical imaging and morphological studies (Capco et al., 1984).

6. Enhancement of Enzymatic Reactions

- Studies involving glyceryl ferulates and acylglycerols highlight the potential of similar glycerides, like hexaglyceryl distearate, in improving enzymatic reactions for producing antioxidants and UV absorbers, beneficial in food and other industries (Sun et al., 2015).

7. Food Industry Applications

- The analysis of mixtures containing glycerides and fatty acids, often used as antistatic agents in food packaging, suggests potential applications for hexaglyceryl distearate in the food industry, particularly in packaging and processing (Marcato & Cecchin, 1996).

properties

IUPAC Name |

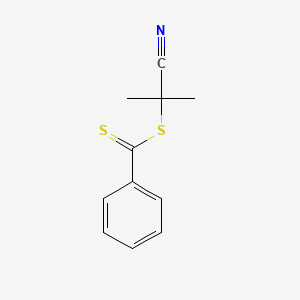

[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-octadecanoyloxypropoxy)propoxy]propyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H88O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)53-39-42(47)37-51-35-41(46)36-52-38-43(48)40-54-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41-43,46-48H,3-40H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALZHOJEQDADJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COC(=O)CCCCCCCCCCCCCCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H88O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

773.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexaglyceryl distearate | |

CAS RN |

34424-97-0, 94423-19-5 | |

| Record name | Distearic acid, diester with hexaglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYGLYCERYL-3 DISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI1LK470XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.